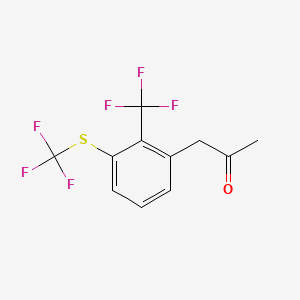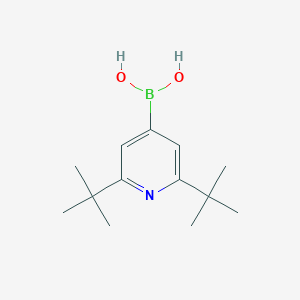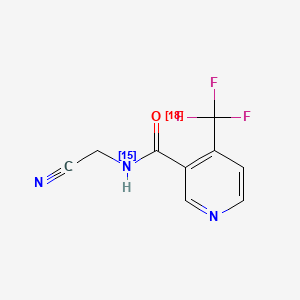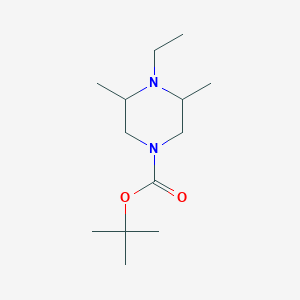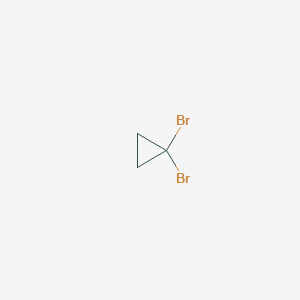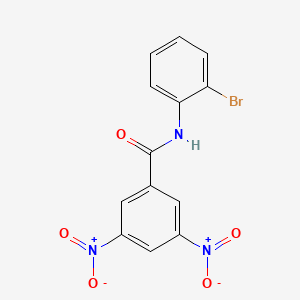
N-(2-bromophenyl)-3,5-dinitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-3,5-dinitrobenzamide is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a phenyl ring and two nitro groups attached to a benzamide structure. Its unique chemical structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-3,5-dinitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 2-bromophenylamine followed by acylation to introduce the benzamide group. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and acylation steps, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions
N-(2-bromophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide group, under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-(2-bromophenyl)-3,5-diaminobenzamide.
Oxidation: Formation of oxidized derivatives, potentially leading to ring-cleavage products under harsh conditions.
科学研究应用
N-(2-bromophenyl)-3,5-dinitrobenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties
作用机制
The mechanism of action of N-(2-bromophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
相似化合物的比较
Similar Compounds
N-(2-bromophenyl)-2-nitrobenzamide: Similar structure but with one nitro group, used in similar applications.
N-(4-bromophenyl)-3,5-dinitrobenzamide: Positional isomer with different biological and chemical properties.
2-chloro-N-(2-bromophenyl)nicotinamide: A related compound with a chloro group, studied for its antibacterial properties.
Uniqueness
N-(2-bromophenyl)-3,5-dinitrobenzamide is unique due to the presence of two nitro groups, which significantly influence its reactivity and biological activity. The combination of bromine and nitro groups provides a versatile platform for further chemical modifications and enhances its potential in various research fields.
属性
分子式 |
C13H8BrN3O5 |
|---|---|
分子量 |
366.12 g/mol |
IUPAC 名称 |
N-(2-bromophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H8BrN3O5/c14-11-3-1-2-4-12(11)15-13(18)8-5-9(16(19)20)7-10(6-8)17(21)22/h1-7H,(H,15,18) |
InChI 键 |
BTTDFGINMJKPET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


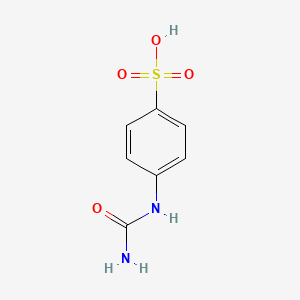



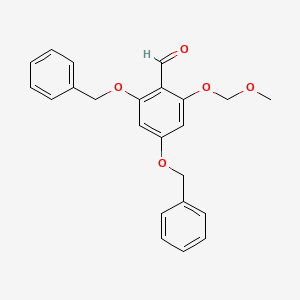
![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)


